(4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(naphthalen-2-yl)methanone
Description
This compound features a piperazine core linked to a 6-isopropoxy-2-methylpyrimidin-4-yl group and a naphthalen-2-yl methanone moiety. Piperazine-based compounds are widely studied for their pharmacological relevance, particularly in central nervous system (CNS) and anticancer drug development .
Properties
IUPAC Name |
[4-(2-methyl-6-propan-2-yloxypyrimidin-4-yl)piperazin-1-yl]-naphthalen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-16(2)29-22-15-21(24-17(3)25-22)26-10-12-27(13-11-26)23(28)20-9-8-18-6-4-5-7-19(18)14-20/h4-9,14-16H,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWTWGJXQUYWAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(naphthalen-2-yl)methanone , with the CAS number 946371-87-5 , has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 390.5 g/mol . The structure features a piperazine ring substituted with a pyrimidine derivative and a naphthalenyl moiety, contributing to its unique biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₆N₄O₂ |
| Molecular Weight | 390.5 g/mol |
| CAS Number | 946371-87-5 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting with the preparation of the pyrimidine derivative, followed by the introduction of the piperazine ring and naphthalenyl group. Common reagents include isopropyl alcohol and various catalysts to enhance yield and purity.
Antimicrobial Properties
Research indicates that derivatives similar to this compound exhibit significant antimicrobial activity. For instance, studies on related piperazine derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Activity
Compounds with similar structural motifs have been evaluated for their anticancer properties. A notable study reported that piperazine derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest . The specific interactions of this compound with cancer-related molecular targets remain to be fully elucidated but are under ongoing investigation.
The proposed mechanism of action includes interaction with specific enzymes or receptors, potentially modulating their activity. For example, it has been suggested that such compounds may affect nucleotide synthesis pathways by altering uridine uptake in cells expressing nucleoside transporters.
Case Studies
- Antimicrobial Efficacy : A study evaluating various piperazine derivatives demonstrated that compounds structurally similar to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 10 to 50 µg/mL , indicating potent activity .
- Anticancer Research : In a recent investigation, a series of piperazine-based compounds were tested against multiple cancer cell lines, revealing that some derivatives induced apoptosis at concentrations as low as 5 µM . The study highlighted the importance of structural modifications in enhancing anticancer efficacy .
Comparison with Similar Compounds
Core Structural Analog: (naphthalen-1-yl){4-[4-(4-phenoxyphenyl)pyrimidin-2-yl]piperazin-1-yl}methanone
Key Differences :
- Pyrimidine Substituents: The pyrimidine ring here is substituted with a 4-phenoxyphenyl group at the 4-position, compared to the 6-isopropoxy-2-methyl substitution in the target compound.
- Bioactivity Implications: The phenoxyphenyl group may enhance binding to aromatic receptors (e.g., serotonin or dopamine receptors), whereas the isopropoxy group in the target compound could improve metabolic stability .
Piperazine-Methanone Derivatives with Pyrimidine Variations
Example : 4-(3-piperazine-1-yl-propoxy)-7-methoxy-3-phenyl-2H-chromen-2-one (Compound 4h)
Arylpiperazine Derivatives with Trifluoromethyl Modifications
Example: Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl) methanone (Compound 21)
- Key Variation : A thiophene ring replaces the pyrimidine group, and a trifluoromethylphenyl group is attached to the piperazine.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Substituent Effects :
- Pyrimidine Modifications : Electron-donating groups (e.g., isopropoxy) increase metabolic stability but may reduce receptor affinity compared to electron-withdrawing groups (e.g., trifluoromethyl) .
- Naphthalene Position : The 2-yl substitution in the target compound likely enhances planar stacking with hydrophobic protein pockets compared to 1-yl analogs .
- Bioactivity Trends: Piperazine-linked naphthalenyl methanones are frequently explored in oncology (e.g., ferroptosis induction in oral squamous cell carcinoma) due to their ability to modulate redox pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
